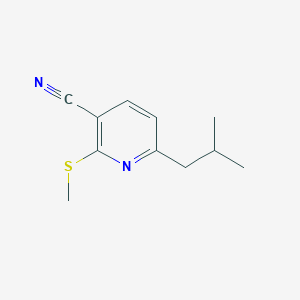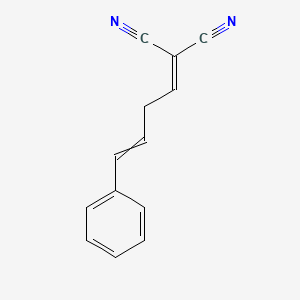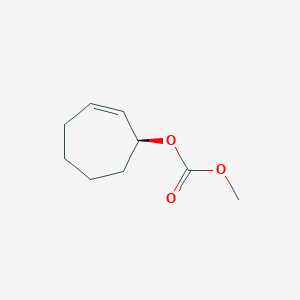
(1S)-Cyclohept-2-en-1-yl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-Cyclohept-2-en-1-yl methyl carbonate is an organic compound that belongs to the class of carbonates It features a cycloheptene ring with a methyl carbonate group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cyclohept-2-en-1-yl methyl carbonate typically involves the reaction of cyclohept-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Cyclohept-2-en-1-ol+Methyl chloroformatePyridine(1S)-Cyclohept-2-en-1-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反应分析
Types of Reactions
(1S)-Cyclohept-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the carbonate group under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohept-2-en-1-one.
Reduction: Formation of cyclohept-2-en-1-ol.
Substitution: Formation of various esters or ethers depending on the nucleophile used.
科学研究应用
(1S)-Cyclohept-2-en-1-yl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S)-Cyclohept-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity and function.
相似化合物的比较
Similar Compounds
Cyclohept-2-en-1-yl acetate: Similar structure but with an acetate group instead of a carbonate group.
Cyclohept-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.
Cyclohex-2-en-1-yl methyl carbonate: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
(1S)-Cyclohept-2-en-1-yl methyl carbonate is unique due to its specific ring size and the presence of a methyl carbonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
627853-99-0 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
[(1S)-cyclohept-2-en-1-yl] methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)12-8-6-4-2-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3/t8-/m1/s1 |
InChI 键 |
JBNXIJQCLFLBPX-MRVPVSSYSA-N |
手性 SMILES |
COC(=O)O[C@H]1CCCCC=C1 |
规范 SMILES |
COC(=O)OC1CCCCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
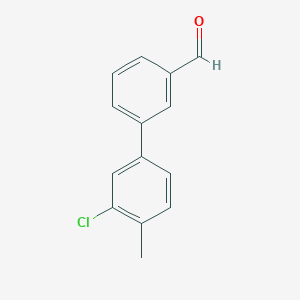
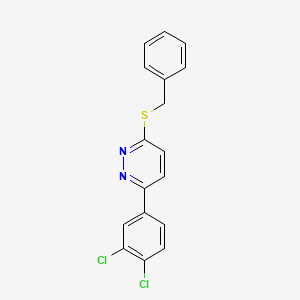
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
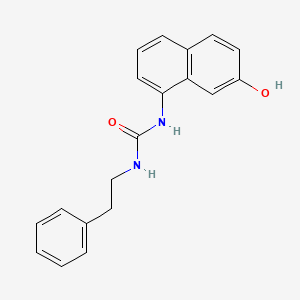
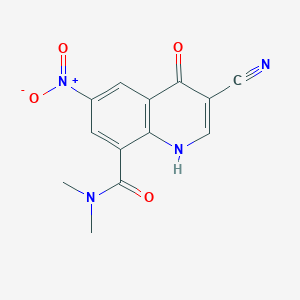

![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
